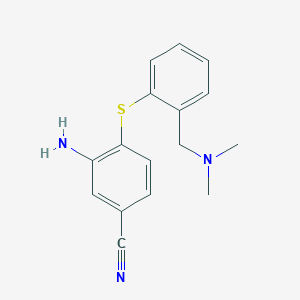

3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile

Description

Properties

IUPAC Name |

3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18/h3-9H,11,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWLEPXXYOYDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027386 | |

| Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627490-01-1 | |

| Record name | DASB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627490011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP549Z0645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Precursor Preparation : The desmethyl precursor is synthesized via a multi-step sequence starting from 2-mercaptobenzylamine and 3-amino-4-fluorobenzonitrile. Thioether formation occurs under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography.

-

Radiolabeling : The desmethyl precursor (0.5–1.0 mg) is dissolved in anhydrous dimethylformamide (DMF, 300–500 μL) and treated with [¹¹C]CH₃I at 70–80°C for 5–10 minutes. Tetrabutylammonium hydroxide (TBAH) is often added as a phase-transfer catalyst to enhance reactivity.

-

Quenching and Purification : The reaction is quenched with acetic acid, and the crude product is purified via high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of ethanol/water (60:40 v/v) with 0.1% trifluoroacetic acid (TFA).

Key Parameters :

Automated Synthesis for Clinical Applications

To standardize production for human PET studies, automated modules like the Tracerlab FX C Pro (GE Healthcare) are employed. These systems integrate:

-

Precursor Trapping : [¹¹C]CH₃I is trapped in a HPLC loop coated with the desmethyl precursor, eliminating manual handling.

-

Reaction Control : Temperature and solvent conditions are optimized to maximize yield (70°C, DMF solvent).

-

Closed-System Purification : HPLC eluates are sterile-filtered and formulated in saline containing ≤5% ethanol for intravenous injection.

Performance Metrics :

Synthesis Optimization Strategies

Solvent and Base Selection

Temperature and Time Optimization

-

Reaction Temperature : Yields plateau at 70–80°C; higher temperatures (>90°C) degrade the precursor.

-

Reaction Duration : 5 minutes is optimal; prolonged heating (>10 minutes) reduces specific activity due to radiolysis.

Purification and Quality Control

HPLC Methods

Analytical Characterization

-

UV-Vis Spectroscopy : λₘₐₓ = 254 nm (aromatic π→π* transitions).

-

Mass Spectrometry : m/z 284.1 [M+H]⁺ (theoretical: 283.39 g/mol).

-

Radiolytic Stability : >95% purity retained after 4 hours at room temperature.

Comparative Analysis of Synthetic Routes

| Method | Radiochemical Yield (%) | Specific Activity (GBq/μmol) | Synthesis Time (min) |

|---|---|---|---|

| Manual | 25 ± 5 | 50.5 ± 11.9 | 40 |

| Automated | 30 ± 8 | 43 ± 34 | 35 |

| Patent-Based | 28 ± 4 | 55 ± 12 | 30 |

Challenges and Mitigation Strategies

-

Precursor Degradation : Exposure to moisture or light reduces yields. Solution : Store precursors under argon at -20°C.

-

Radiolysis : High specific activity formulations degrade faster. Solution : Add ascorbic acid (0.1 mg/mL) as a radical scavenger.

-

Byproduct Formation : N-demethylated impurities occur with excessive base. Solution : Optimize TBAH concentration to 0.1–0.2 mM .

Chemical Reactions Analysis

3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile undergoes various chemical reactions, including methylation and radiolabeling with carbon-11 . The compound is synthesized using carbon-11 methylation, which involves the use of [11C]MeOTf passed through an HPLC loop . The labeled products are then purified by semi-preparative HPLC and reformulated into ethanolic saline . The major product formed from these reactions is [11C]DASB, which is used as a radioligand for PET imaging .

Scientific Research Applications

Neuroimaging and Serotonin Transporter Studies

The primary application of [^11C]DASB is in neuroimaging studies focused on the serotonin transporter. SERT plays a crucial role in regulating serotonergic neurotransmission by reuptaking serotonin from the synaptic cleft. Abnormalities in SERT function have been linked to various neuropsychiatric disorders, including depression and anxiety disorders.

Clinical Research and Diagnostic Applications

[^11C]DASB has been employed in clinical research to investigate the role of serotonin transporters in various psychiatric conditions. For instance, studies have shown that alterations in SERT binding potential can serve as biomarkers for conditions such as major depressive disorder and obsessive-compulsive disorder .

Case Study: Seasonal Variation in SERT Binding

A notable study investigated seasonal variations in SERT binding among healthy volunteers over several years. The findings indicated that serotonin transporter binding potential correlated with seasonal changes and sunlight exposure, suggesting environmental factors may influence serotonergic function .

Comparison with Other Radioligands

[^11C]DASB is often compared with other radioligands used for imaging SERT, such as [^11C]ADAM and [^11C]MADAM. Each of these compounds has unique binding profiles and affinities, making them suitable for different research contexts. Comparative studies highlight [^11C]DASB's superior selectivity and lower off-target binding, enhancing its effectiveness for precise imaging of SERT .

Table 1: Comparison of Radioligands for SERT Imaging

| Radioligand | Affinity (nM) | Selectivity | Main Application |

|---|---|---|---|

| [^11C]DASB | ~1 | High | PET imaging of SERT |

| [^11C]ADAM | ~5 | Moderate | PET imaging of SERT |

| [^11C]MADAM | ~10 | Moderate | PET imaging of SERT |

Table 2: Summary of Key Studies Using [^11C]DASB

Mechanism of Action

The mechanism of action of 3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile involves its binding to the serotonin transporter . The compound is labeled with carbon-11, allowing it to be used as a radioligand for PET imaging . When administered, DASB binds to the serotonin transporter in the brain, enabling the visualization and quantification of serotonin transporter binding sites . This binding is crucial for understanding the role of the serotonin transporter in various psychiatric disorders and for monitoring the effects of antidepressant therapy .

Comparison with Similar Compounds

Table 1: Key SERT Radioligands and Their Properties

| Compound | Selectivity (SERT vs. DAT/NET) | Binding Affinity (Ki, nM) | Key Limitations/Advantages | References |

|---|---|---|---|---|

| [¹¹C]DASB | >100-fold selective for SERT | 1–2 nM | High specific binding; validated for human use. Limited by short ¹¹C half-life (20 min). | |

| [¹²³I]-β-CIT | Low (DAT affinity ≈ SERT) | 0.2–1.5 nM | Non-selective; mixed DAT/SERT binding confounds interpretation in dual-pathway regions. | |

| ¹¹CMcN5652 | Moderate (SERT > DAT/NET) | 0.1–0.5 nM | High lipophilicity; low specific-to-nonspecific binding ratio in vivo. | |

| [¹⁸F]FE-PE2I | DAT-selective | 14 nM (DAT) | Primarily targets DAT; unsuitable for SERT-specific studies. | |

| [¹⁸F]-ADAM | >500-fold selective for SERT | 0.03 nM | Superior affinity but limited clinical validation compared to [¹¹C]DASB. | |

| F-18 DASB analogue | Similar to [¹¹C]DASB | 0.5–1 nM | Longer half-life (110 min) but altered pharmacokinetics; lower brain uptake in rodents. |

Functional and Clinical Comparisons

Selectivity and Specificity

- [¹¹C]DASB outperforms older tracers like [¹²³I]-β-CIT and ¹¹CMcN5652 in specificity. For example, [¹²³I]-β-CIT’s DAT affinity complicates striatal SERT measurement, whereas [¹¹C]DASB’s negligible DAT/NET binding allows unambiguous SERT quantification in cortical regions .

- F-18 DASB analogue retains SERT selectivity but exhibits reduced brain penetration in preclinical models, limiting its utility despite the longer half-life .

Binding Kinetics and Imaging Protocols

- [¹¹C]DASB requires shorter scan durations (90 min) compared to ¹¹CMcN5652 (120+ min), improving patient compliance .

- [¹⁸F]-ADAM ’s ultra-high affinity allows lower tracer doses but necessitates validation in human populations .

Clinical Insights

- SSRI Occupancy Studies : [¹¹C]DASB revealed that SSRIs achieve ~80% SERT occupancy at therapeutic doses, regardless of in vitro affinity variations (e.g., fluoxetine vs. paroxetine) .

- Disease Correlations : Unlike [¹²³I]-β-CIT, [¹¹C]DASB detected region-specific SERT deficits in PD patients with graft-induced serotonergic hyperinnervation . However, it failed to correlate baseline SERT levels with SSRI response in MDD, highlighting the complexity of serotonin signaling .

Critical Research Findings

- Occupancy Thresholds: [¹¹C]DASB PET established that 80% SERT occupancy is necessary for SSRI efficacy, a benchmark now guiding antidepressant development .

Biological Activity

3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile, commonly referred to as DASB, is a compound that has garnered attention for its biological activities, particularly in relation to the serotonin transporter (SERT). This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C18H18N2S

- Molecular Weight: 298.41 g/mol

- IUPAC Name: this compound

DASB functions primarily as a selective radioligand for SERT, allowing for in vivo visualization through positron emission tomography (PET). The compound binds specifically to SERT, facilitating the study of serotonin dynamics in various conditions, including mood disorders and neuropsychiatric conditions. The binding affinity and selectivity of DASB for SERT have been demonstrated through various kinetic modeling strategies that analyze tissue data from PET scans .

Biological Activity and Therapeutic Potential

DASB's primary biological activity revolves around its interaction with the serotonin transporter. Research indicates that it can effectively inhibit serotonin reuptake, thereby potentially enhancing serotonergic signaling. This property makes it a valuable tool in understanding and potentially treating conditions such as depression and anxiety disorders.

Case Studies

- Kinetic Modeling in Humans : A study evaluated the binding of [(11)C]-DASB to SERT in healthy humans. The results indicated that a one-tissue compartment model provided a reliable fit for the data across various brain regions, confirming DASB's effectiveness in measuring SERT occupancy .

- Ketamine Interaction : Another study investigated the effects of ketamine on SERT using DASB as a tracer. While ketamine did not significantly inhibit DASB binding at therapeutic doses, there was a positive correlation between ketamine plasma levels and SERT occupancy, suggesting that higher doses may yield different results .

Comparative Analysis

The following table summarizes key findings related to DASB's biological activity compared to other SERT ligands:

| Compound | Binding Affinity (nM) | Selectivity for SERT | Clinical Application |

|---|---|---|---|

| This compound (DASB) | 0.5 | High | Imaging serotonergic activity |

| Other SERT ligands | Varies | Moderate to High | Various psychiatric disorders |

Research Findings

Recent research has highlighted several important aspects of DASB's biological activity:

- In Vivo Imaging : DASB is utilized extensively in PET imaging studies to visualize SERT distribution and density in the human brain.

- Clinical Relevance : Understanding SERT dynamics using DASB can aid in developing targeted therapies for mood disorders, providing insights into treatment efficacy and mechanisms .

Q & A

Basic Question: How is [¹¹C]DASB utilized in positron emission tomography (PET) imaging for serotonin transporter (SERT) quantification?

Answer:

[¹¹C]DASB is a radiotracer selectively binding to SERT, enabling non-invasive quantification of SERT density in vivo. Methodologically, dynamic PET scans are conducted over 80–90 minutes to capture tracer kinetics. Reference tissue models (e.g., cerebellum as a nonspecific binding region) are applied to calculate binding potential (BPND) using simplified reference tissue models (SRTM) or multilinear reference tissue models (MRTM) . Validation studies in humans and canines confirm cerebellar suitability for estimating nonspecific binding, avoiding invasive arterial sampling .

Advanced Question: How do discrepancies in SERT binding correlations (e.g., with BMI or neurodegeneration) arise across studies, and how should researchers address them?

Answer:

Contradictory findings, such as inverse vs. positive SERT-BMI correlations, stem from cohort heterogeneity (e.g., neurodegenerative disorders like Parkinson’s disease vs. healthy populations) and regional specificity (e.g., thalamus vs. striatum). For example, Parkinson’s disease cohorts show reduced thalamic SERT binding due to neurodegeneration, confounding BMI correlations . To mitigate this:

- Stratify cohorts by disease status and exclude comorbidities.

- Use voxel-based analyses to resolve region-specific binding patterns.

- Control for confounders like SSRIs or seasonal variations in serotonin levels .

Basic Question: What are the standard preclinical methods for validating SERT occupancy in animal models using DASB?

Answer:

In mice, SERT occupancy is validated via autoradiography with [³H]DASB, comparing treated (e.g., paroxetine-administered) and untreated groups. Dose-response curves correlate drug concentration with SERT occupancy, ensuring pharmacological specificity. Longitudinal PET imaging in canines further validates tracer kinetics, with kinetic modeling (1-tissue or 2-tissue compartment models) confirming reproducibility across species .

Advanced Question: What challenges exist in translating [¹¹C]DASB-PET methodologies to small-animal models, and how are they addressed?

Answer:

Challenges include limited spatial resolution in mice and tracer kinetics differences due to higher SERT density. Solutions:

- Optimize scan duration and temporal resolution (e.g., 60-minute dynamic scans).

- Use hybrid PET/MRI for anatomical co-registration to improve region-of-interest (ROI) accuracy .

- Validate simplified quantification methods (e.g., standardized uptake value ratios, SUVR) against full kinetic models .

Advanced Question: How do seasonal variations and photoperiods influence SERT binding measurements with [¹¹C]DASB?

Answer:

Seasonal changes (e.g., fall/winter vs. spring/summer) correlate with higher SERT BPND in humans, likely due to photoperiod-driven serotonin modulation. Researchers must:

- Control for seasonal recruitment biases.

- Standardize scan timing (e.g., fixed daylight hours).

- Incorporate vitamin D levels as a covariate in analyses, given its role in serotonin synthesis .

Basic Question: What kinetic modeling strategies are optimal for [¹¹C]DASB data analysis in human studies?

Answer:

A one-tissue compartment model (1CM) suffices for most regions, while a two-tissue model (2CM) is reserved for high-binding areas (e.g., midbrain). Simplified methods like SRTM or MRTM2 provide reliable BPND estimates without arterial sampling. Key validation steps include:

- Confirming model convergence via Akaike information criterion (AIC).

- Ensuring scan duration ≥80 minutes for stable k3/k4 estimates .

Advanced Question: How do neurodegenerative pathologies (e.g., Parkinson’s disease) complicate SERT quantification with [¹¹C]DASB?

Answer:

Neurodegeneration alters SERT availability regionally (e.g., thalamic reductions in Parkinson’s disease ). To disentangle disease effects:

- Compare patient cohorts with age-matched controls.

- Use multimodal imaging (e.g., PET with MRI) to account for structural atrophy.

- Apply partial volume correction to mitigate spill-in/out artifacts from adjacent regions .

Advanced Question: What novel computational methods improve attenuation correction in [¹¹C]DASB-PET/MRI studies?

Answer:

Convolutional neural networks (CNNs) generate pseudo-transmission data from T1-weighted MRI, enabling accurate attenuation correction without CT scans. Validation involves:

- Comparing static and dynamic PET reconstructions with gold-standard CT-based methods.

- Assessing binding potential (BPND) and distribution volume (VT) concordance across methods .

Basic Question: How are fluorine-18 analogs of DASB synthesized and validated for extended PET imaging applications?

Answer:

Fluorine-18 analogs (e.g., [¹⁸F]fluorobenzyl-DASB) are synthesized via nucleophilic substitution, optimizing lipophilicity and binding affinity. In vitro autoradiography and biodistribution studies in rodents confirm target specificity and pharmacokinetics. Comparative studies with [¹¹C]DASB validate tracer performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.